Pyrophosphoric acid, copper salt

Beschreibung

Evolution of Pyrophosphate Chemistry in Metal Coordination

The study of pyrophosphates, phosphorus oxyanions with a distinct P-O-P linkage, has a rich history intertwined with the development of coordination chemistry. wikipedia.org Initially regarded as simple inorganic salts, the role of the pyrophosphate anion (P₂O₇⁴⁻) has evolved to be recognized as a versatile multidentate ligand capable of forming complex structures with metal ions. wikipedia.orgresearchgate.net This evolution in understanding began with the characterization of simple pyrophosphate salts and their solubility behaviors. A key characteristic of pyrophosphates is their ability to act as effective complexing agents for a variety of metal ions, including many transition metals. wikipedia.org

Over the last few decades, research has increasingly focused on the coordination chemistry of pyrophosphates, revealing their capacity to bridge multiple metal centers. researchgate.netresearchgate.net This bridging capability allows for the construction of diverse molecular architectures, from discrete polynuclear complexes to extended one-, two-, or even three-dimensional coordination polymers. researchgate.netacs.org The coordination mode of the pyrophosphate ligand is highly flexible, adapting to the electronic and steric requirements of the metal center it binds. researchgate.net This has led to a growing interest in using the pyrophosphate anion to build novel classes of functional materials. researchgate.net

Significance of Transition Metal Pyrophosphates in Modern Chemistry

Transition metal pyrophosphates (TMPs) represent a significant and versatile class of materials with a wide array of applications in modern chemistry and materials science. researchgate.net These compounds, with the general formula MₓP₂O₇ (where M is a transition metal such as Cu, Co, Ni, Mn, Fe, etc.), are noted for their high thermal and chemical stability, significant redox activity, and often low cost. researchgate.net The unique structural arrangements and electronic properties of TMPs make them suitable for various functional roles.

The applications for TMPs are diverse and expanding. They have been extensively investigated as:

Catalysts: Their redox properties are harnessed in catalysis for various organic reactions and for environmental applications like the degradation of organic pollutants. researchgate.netpatsnap.com

Energy Storage Materials: TMPs are gaining considerable interest as promising electrode materials for energy storage devices like supercapacitors and lithium-ion batteries. researchgate.netacs.org Their layered or open-framework structures can facilitate ion intercalation and transport. researchgate.netnih.gov

Pigments and Ceramics: The stability and distinct coloration of certain transition metal pyrophosphates make them useful as pigments in ceramics and dyes. atamanchemicals.comnbinno.com

Proton Conductors: Certain tetravalent metal pyrophosphates exhibit high proton conductivity at intermediate temperatures, making them candidates for electrolytes in fuel cells. mdpi.com

The ability to tailor the properties of TMPs by changing the transition metal or by creating multicomponent systems further enhances their significance, allowing for the fine-tuning of electrochemical potentials and thermal stability. acs.orgnih.gov

Overview of Copper Pyrophosphate as a Focus Compound in Research

Among the family of transition metal pyrophosphates, copper pyrophosphate (Cu₂P₂O₇) stands out as a compound of significant academic and industrial interest. atamanchemicals.comnbinno.com It typically appears as a light green or blue powder that is insoluble in water but soluble in acids. atamanchemicals.comchembk.com A key chemical property is its ability to react with potassium pyrophosphate to form a soluble complex, a characteristic that is central to its primary application. atamanchemicals.com

The major areas of research and application for copper pyrophosphate include:

Electroplating: Copper pyrophosphate is a key component in non-cyanide electroplating baths. atamanchemicals.comwikipedia.org These baths are valued for being less toxic and corrosive than traditional cyanide or acid baths and for producing ductile, uniform copper deposits. wikipedia.orgnmfrc.org They are especially crucial in the electronics industry for plating printed circuit boards, where high "throwing power" (the ability to plate uniformly on irregularly shaped objects) is required. atamanchemicals.comwikipedia.org

Catalysis: Recent studies have explored the catalytic activity of copper pyrophosphate. patsnap.com It has shown potential as a Fenton-like catalyst for degrading organic pollutants in wastewater by activating hydrogen peroxide. patsnap.com

Materials Science: The electronic and magnetic properties of copper pyrophosphate are subjects of fundamental research. researchgate.netmdpi.com Studies combining theoretical calculations and experimental measurements have identified it as a semiconductor, opening possibilities for its use in nanomaterials and quantum dots. researchgate.netmdpi.comnih.gov

Two monoclinic crystal structures are known for copper pyrophosphate, and its properties can be influenced by its specific crystalline form and purity. atamanchemicals.com

Scope and Objectives of Academic Inquiry into Copper Pyrophosphate

Academic inquiry into copper pyrophosphate is driven by the need to understand its fundamental properties and to optimize its performance in various applications. The primary objectives of this research can be summarized as follows:

Optimization of Synthesis and Material Properties: A significant goal is to develop simple and efficient methods for preparing high-purity copper pyrophosphate. patsnap.com Research focuses on controlling reaction conditions, such as pH and reactant concentrations, to produce materials with specific crystal structures and high purity, which are crucial for consistent performance in applications like electroplating. google.com

Enhancing Catalytic Performance: A key objective is to improve the catalytic activity of copper pyrophosphate. patsnap.com Investigations aim to understand the mechanisms by which it catalyzes reactions, such as the degradation of organic pollutants, and to develop preparation methods that maximize this activity. patsnap.com

Understanding Electrochemical Processes: In the field of electroplating, research aims to meticulously study the kinetics and mechanisms of copper deposition from pyrophosphate baths. researchgate.net This includes determining the optimal electrolyte composition, temperature, and current densities to achieve bright, smooth, and adherent copper coatings while maximizing current efficiency. researchgate.netnmfrc.org The hydrolysis of pyrophosphate to orthophosphate over time presents a challenge, and a research objective is to understand and mitigate this process to extend the life of the plating bath. wikipedia.orgnmfrc.org

Exploring Fundamental Properties: A fundamental objective of academic inquiry is to characterize the structural, electronic, and magnetic properties of copper pyrophosphate. researchgate.netnih.gov Using techniques like first-principle calculations based on density functional theory (DFT) and spectroscopy, researchers aim to predict and verify properties like the electronic band gap, which are essential for exploring potential applications in electronics and nanophotonics. researchgate.netmdpi.comnih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

copper;phosphono dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSAYGBGVLEKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

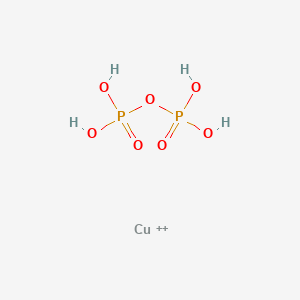

OP(=O)(O)OP(=O)(O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O7P2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Diphosphoric acid, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10102-90-6 | |

| Record name | Copper(II) pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparation Methodologies of Copper Pyrophosphate Compounds

Solution-Based Precipitation and Crystallization Techniques

Solution-based methods are widely employed for the synthesis of copper pyrophosphate, typically involving the reaction between a soluble copper salt and a pyrophosphate salt in an aqueous medium. These techniques allow for excellent control over the reaction conditions, which directly influences the characteristics of the final product.

The pH of the reaction medium is a critical parameter in the synthesis of copper pyrophosphate, profoundly impacting the product's purity and physical form. Precise pH control is necessary to ensure the selective precipitation of copper pyrophosphate while preventing the formation of undesired byproducts such as copper hydroxide (B78521) or other copper phosphate (B84403) species.

Research indicates that the precipitation of copper pyrophosphate from solutions of copper sulfate (B86663) and potassium pyrophosphate is effectively completed at a pH of 5.0. nmfrc.org A production method involving the reaction of copper nitrate (B79036) and sodium pyrophosphate specifies controlling the pH between 3.5 and 4.0 during the main reaction phase. google.com As the reaction nears completion and precipitation slows, the pH is then adjusted to a range of 4.5 to 5.5 to ensure high purity of the final product. google.com Another common method involves controlling the pH between 5 and 5.5 during the metathesis reaction between copper sulfate and sodium pyrophosphate. atamanchemicals.com

Operating outside the optimal pH range can be detrimental. A pH below the target range can lead to the incomplete precipitation of copper pyrophosphate, while a high pH can cause the co-precipitation of copper hydroxide, compromising the purity of the final product. nmfrc.org

Table 1: Influence of pH on Copper Pyrophosphate Synthesis

| Reactants | pH Range (During Reaction) | pH Range (At Completion) | Outcome |

|---|---|---|---|

| Copper Nitrate, Sodium Pyrophosphate | 3.5 - 4.0 | 4.5 - 5.5 | High purity product with copper content >34.0% google.com |

| Copper Sulfate, Sodium Pyrophosphate | 5.0 - 5.5 | - | Formation of copper pyrophosphate precipitate atamanchemicals.com |

| Copper Sulfate, Potassium Pyrophosphate | - | 5.0 | Complete precipitation of copper pyrophosphate nmfrc.org |

| General | < 8.2 | - | Risk of copper pyrophosphate precipitation nmfrc.org |

The stoichiometry of the reactants, specifically the molar ratio of the copper source to the pyrophosphate source, is fundamental to achieving a complete reaction and obtaining the desired phase of copper pyrophosphate. In a typical precipitation reaction, a purified copper sulfate solution is slowly added to a sodium pyrophosphate solution according to the stoichiometric requirements of the reaction:

Na₄P₂O₇ + 2CuSO₄ → Cu₂P₂O₇ + 2Na₂SO₄ vicanchem.com

This ensures the complete conversion of the reactants into the desired copper pyrophosphate precipitate. vicanchem.com

In some applications, such as the preparation of catalysts, specific non-stoichiometric ratios may be explored. For instance, preparation methods have been documented using Cu:P molar ratios of both 1.2 and 1.0, where copper salts (copper sulfate pentahydrate or copper nitrate trihydrate) are reacted with ammonium (B1175870) dihydrogen phosphate. patsnap.com

It is important to distinguish the stoichiometric ratio for precipitation from the ratio used to prepare electroplating baths. For electroplating applications, the precipitated copper pyrophosphate is redissolved in an excess of potassium pyrophosphate. An optimal P₂O₇:Cu weight ratio of 7.5:1 (which corresponds to a 1:4 weight ratio of copper pyrophosphate to potassium pyrophosphate) is often used to form the soluble complex required for the plating bath. nmfrc.orgdrdo.gov.in A low pyrophosphate-to-copper ratio in the plating bath can lead to coarse deposits and reduced anode solubility. pmdchemicals.co.uk

When synthesized via aqueous precipitation routes, copper pyrophosphate typically forms as a hydrate (B1144303). The most commonly cited form is copper pyrophosphate trihydrate (Cu₂P₂O₇·3H₂O). nmfrc.orggoogle.com This hydrated compound presents as a light blue crystalline solid. google.com

The synthesis process involves the reaction of aqueous solutions of a copper salt (e.g., copper sulfate) and a pyrophosphate salt (e.g., potassium pyrophosphate). nmfrc.org Following precipitation, the product is washed to remove impurities, such as sulfate ions, and then dried. nmfrc.orgvicanchem.com For example, a process describes drying the wet product under reduced pressure at temperatures between 80°C and 100°C for 4 to 5 hours to obtain the final product. google.com Another method involves drying at a higher temperature of 140-160°C. vicanchem.com Upon heating, the hydrated form can lose its water of crystallization, transforming into a blue anhydrous powder. google.com

Co-precipitation and sol-gel methods are advanced solution-based techniques capable of producing highly homogeneous, multi-component materials. While less commonly cited for the synthesis of pure copper pyrophosphate, these methods are extensively used for creating copper-doped materials and mixed-metal compounds. nih.govresearchgate.netnih.gov

The co-precipitation method involves the simultaneous precipitation of multiple cations from a solution. youtube.com The general process includes:

Dissolving salts of the desired cations (e.g., copper nitrate, aluminum nitrate) in a solvent, typically water. youtube.com

Adding a precipitating agent (e.g., sodium hydroxide, ammonium carbonate) dropwise while maintaining a constant pH to induce precipitation. youtube.com

Allowing the precipitate to age or mature in the solution. youtube.com

Separating the solid precipitate via filtration, followed by washing to remove residual ions. youtube.com

Drying the solid at a low temperature (e.g., 80°C) and finally calcining at a high temperature (e.g., 500°C) to obtain the final product. youtube.com

The sol-gel process is a related technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method allows for the synthesis of materials with high purity and homogeneity at low temperatures. While specific applications for pure copper pyrophosphate are not widely detailed, the sol-gel co-precipitation route has been successfully used to produce copper-substituted nickel manganites, demonstrating its utility in creating complex copper-containing oxide materials. nih.govnih.gov

Solid-State Reaction Pathways

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to produce the desired compound. This method avoids the use of solvents and is a common route for producing anhydrous crystalline materials.

Anhydrous copper pyrophosphate can be prepared by heating a mixture of solid reactants. The specific precursors and reaction temperatures are key parameters that determine the success of the synthesis. Documented solid-state routes include:

Reacting copper(II) oxide with boron phosphate at 900°C. atamanchemicals.com

Heating copper(II) oxide with diammonium hydrogen phosphate. atamanchemicals.com

Heating copper(II) phosphate (Cu₃(PO₄)₂) to 750°C. atamanchemicals.com

This methodology is also employed in the synthesis of related solid solutions, such as copper nickel pyrophosphate (Cu₂₋ₓNiₓP₂O₇). researchgate.net In such syntheses, stoichiometric mixtures of the constituent metal oxides and phosphate sources are intimately mixed, pressed into pellets, and heated at high temperatures for extended periods to ensure a complete reaction and the formation of a homogeneous solid solution.

Table 2: Solid-State Synthesis Parameters for Copper Pyrophosphate

| Copper Precursor | Phosphate Precursor | Temperature |

|---|---|---|

| Copper(II) Oxide | Boron Phosphate | 900°C atamanchemicals.com |

| Copper(II) Oxide | Diammonium Hydrogen Phosphate | High Temperature atamanchemicals.com |

Template-Assisted and Nanostructured Synthesis

A sophisticated method for synthesizing copper pyrophosphate quantum dots (QDs) involves using the channels of mesoporous silica (B1680970), such as SBA-15, as nanoreactors. nih.gov This template-assisted approach allows for precise control over the size and distribution of the resulting nanocrystals. The synthesis route begins with the functionalization of the silica pores. These internal functional units are then subjected to thermal decomposition, which leads to the in-situ formation of nanocrystals confined within the silica mezochannels. nih.gov

This method effectively treats the silica channels as miniature test tubes, where the nanocrystal formation occurs. nih.gov The characteristics of the resulting quantum dots, such as their size and chemical composition, can be tailored by modifying the type and density of the functional groups introduced into the silica channels. nih.gov This technique has been successfully demonstrated for the creation of copper pyrophosphate quantum dots, showcasing a versatile pathway to produce zero-dimensional nanostructures with potential applications in functional nanomaterials. nih.gov

The synthesis of two-dimensional (2D) nanostructures of copper pyrophosphate has been achieved through the fabrication of ultrathin nanosheets. Research has demonstrated the creation of hydrated copper pyrophosphate ultrathin nanosheets which possess a unique "pit-dot" nanostructure. nih.gov These nanosheets have been investigated as efficient pre-catalysts for the oxygen evolution reaction in water oxidation processes. nih.gov The development of such 2D materials opens up possibilities for applications in catalysis and electrochemistry, where high surface area and accessible active sites are advantageous. While the specific synthesis method for these "pit-dot" nanosheets is proprietary to the research, it confirms the feasibility of producing lamellar, ultrathin structures of this compound. nih.gov

Structural Characterization and Crystallographic Investigations of Copper Pyrophosphate Phases

The structural analysis of copper pyrophosphate (Cu₂P₂O₇) unveils a compound that primarily crystallizes in monoclinic systems. These structures are defined by three unequal axes, with one pair forming an oblique angle while the other two are perpendicular. wikipedia.org

Polymorphism and Phase Transitions

Copper pyrophosphate exhibits polymorphism, meaning it can exist in different crystal structures, most notably the α- and β-phases. arxiv.orgatamanchemicals.com The transition between these phases is a subject of significant research. The low-temperature α-phase (space group C2/c) undergoes a reversible phase transition to the high-temperature β-phase (space group C2/m) at approximately 363 K. arxiv.orgatamanchemicals.com Evidence suggests the presence of an intermediate phase in the temperature range of 347–363 K. atamanchemicals.com These phase transitions are associated with changes in the material's properties and are driven by vibrational modes of the oxygen atoms within the crystal lattice. arxiv.org

X-ray Diffraction (XRD) and Rietveld Refinement Analyses

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials like copper pyrophosphate. researchgate.net The Rietveld refinement method is a powerful analytical tool applied to powder XRD data to refine the crystal structure parameters. researchgate.netyoutube.com This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and site occupancy factors. researchgate.netyoutube.com For copper pyrophosphate, Rietveld refinement has been instrumental in confirming the monoclinic crystal structures of its various phases and in studying the structural changes that occur during phase transitions. researchgate.net The analysis of XRD patterns helps in identifying the specific space group and understanding the arrangement of copper and pyrophosphate ions in the crystal lattice. researchgate.netresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Studies

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides valuable insights into the local atomic structure around a specific element. aps.orgyoutube.com For copper pyrophosphate, EXAFS studies at the copper K-edge reveal details about the coordination environment of the copper ions. researchgate.netaps.org The technique is sensitive to the number, type, and distance of neighboring atoms, offering a more localized view of the structure compared to the long-range order probed by XRD. youtube.comyoutube.com EXAFS has been used to study the local environment of copper in both crystalline and amorphous copper phosphate (B84403) materials, providing information on the Cu-O bond distances and coordination numbers. researchgate.netaps.org This information is crucial for understanding the electronic and magnetic properties of the compound.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing techniques like Raman and infrared spectroscopy, is a powerful tool for probing the molecular vibrations within a material. nih.govmdpi.commdpi.com These techniques provide a "fingerprint" of the compound, with specific vibrational modes corresponding to different functional groups and their bonding arrangements.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modesyoutube.comrsc.org

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal non-destructive technique used to investigate the vibrational characteristics of copper pyrophosphate, offering deep insights into its molecular structure and the nature of its chemical bonds. surfacesciencewestern.comdesy.de The analysis of FTIR spectra allows for the identification of functional groups and the elucidation of the crystalline structure by observing the absorption bands that correspond to the vibrational motions of the atoms. rsc.orgmdpi.com

In pyrophosphoric acid, copper salt, the pyrophosphate anion, (P₂O₇)⁴⁻, is the primary focus of FTIR studies. The vibrational modes of this anion provide a characteristic spectral signature. Key vibrations include those of the P-O-P bridge and the terminal PO₃ groups. Research has shown that the asymmetric stretching of the P-O-P bridge, denoted as νas(P-O-P), typically appears in the spectral region of 900–1000 cm⁻¹. The corresponding symmetric stretching, νs(P-O-P), is found at lower frequencies, generally around 730–750 cm⁻¹.

The terminal PO₃ groups also have distinct vibrational frequencies. The asymmetric stretching vibrations, νas(PO₃), are observed at higher wavenumbers, usually between 1100 and 1200 cm⁻¹. The symmetric stretching vibrations, νs(PO₃), are located in the 1020–1050 cm⁻¹ range. Bending vibrations associated with O-P-O bonds within the entire pyrophosphate unit occur at lower wavenumbers, typically below 650 cm⁻¹.

Microscopic and Spectroscopic Imaging for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution structural analysis of copper pyrophosphate nanocrystals. semanticscholar.org This technique allows for the direct imaging of the atomic structure, providing detailed information on the size, shape, and crystalline nature of the nanoparticles. youtube.comwikipedia.org

TEM analysis has been successfully used to characterize the morphology of synthesized copper pyrophosphate nanocrystals, revealing, for example, the formation of particles with diameters in the nanometer range. mdpi.comnist.gov High-Resolution Transmission Electron Microscopy (HRTEM), a mode of TEM, enables the visualization of lattice fringes within individual nanocrystals. wikipedia.orgresearchgate.net The spacing of these fringes can be measured and correlated with specific crystallographic planes, confirming the crystalline structure of the material.

In conjunction with imaging, Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique for determining the crystal structure and phase of the material. wikipedia.orgtu-freiberg.de A SAED pattern is generated by directing the electron beam onto a selected area of the sample. For a single-crystalline nanoparticle, the pattern consists of a regular array of spots, while a polycrystalline material produces a pattern of concentric rings. youtube.comresearchgate.net This information is crucial for identifying the specific polymorph of copper pyrophosphate present in the nanocrystals. researchgate.net

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and topography of copper pyrophosphate materials. nih.govtugraz.at SEM provides detailed, three-dimensional-like images of the sample surface, revealing crucial information about the size, shape, and aggregation state of the particles. researchgate.nettedpella.com

SEM investigations have shown that the morphology of copper pyrophosphate can vary significantly depending on the synthesis method. For instance, electrodeposited copper pyrophosphate can yield smooth and fine-grained microstructures. researchgate.net The images can reveal whether the material consists of discrete, well-defined crystals, or if it forms larger agglomerates of primary particles.

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. rsc.orgnih.gov By bombarding the sample with the electron beam, characteristic X-rays are emitted from the atoms present. The EDX detector analyzes the energy of these X-rays to identify the elements and their relative abundance. For this compound, SEM-EDX analysis is used to confirm the presence of copper (Cu), phosphorus (P), and oxygen (O) and to verify the stoichiometry of the compound. researchgate.netresearchgate.net

Electronic Structure and Magnetic Properties of Copper Pyrophosphate

Unveiling the Electronic Structure: First-Principle Calculations and Density Functional Theory

First-principle calculations, primarily based on Density Functional Theory (DFT), have been instrumental in investigating the structural, electronic, and magnetic properties of copper pyrophosphate, particularly its dihydrate form (Cu₂P₂O₇·2H₂O or CuPPD). mdpi.comnih.govmdpi.com These computational simulations provide a microscopic view of the material's behavior, offering insights that complement experimental findings. mdpi.com

The Role of GGA and the Hubbard-U Correction

The Generalized Gradient Approximation (GGA) is a common functional used in DFT calculations. mdpi.com However, for materials with strongly correlated electrons, such as the 3d electrons in copper, standard GGA can be insufficient to accurately predict certain properties, notably the electronic band gap. mdpi.comnih.gov In the case of copper pyrophosphate, it has been confirmed that the GGA method alone does not yield a satisfactory result for the energy band gap width. mdpi.comnih.gov

To address this limitation, the Hubbard-U correction (PBE+U) is employed. mdpi.comnih.gov This approach adds an on-site Coulomb self-interaction term (U) to the GGA functional, which better accounts for the strong electron correlation in the Cu-3d and O-2p orbitals. mdpi.com The selection of an appropriate U value is crucial for obtaining results that align with experimental data. For instance, a Hubbard correction of U = 4.64 eV for both Cu-3d and O-2p states has been shown to reproduce the experimentally measured energy gap of 2.34 eV for nanocrystalline CuPPD. mdpi.comnih.gov The application of the PBE+U method leads to a more accurate description of the electronic structure, including bond lengths, which tend to become smaller compared to calculations using the PBE potential alone. nih.gov

A Semiconductor with an Indirect Band Gap

Band structure analysis of copper pyrophosphate reveals its semiconductor-like character. mdpi.comnih.gov Calculations performed using both PBE and PBE+U methods indicate the presence of an indirect band gap. mdpi.comnih.gov The PBE method, for example, calculates two indirect band gaps of 0.59 eV and 3.92 eV. nih.gov The application of the PBE+U formalism significantly impacts the calculated band gap, shifting the electronic states and widening the energy gaps. mdpi.com

Experimental measurements using ultraviolet-visible (UV-VIS) spectroscopy on nanocrystals of CuPPD have confirmed the presence of an energy gap. mdpi.comnih.gov By fitting the absorption spectroscopy data, an experimental optical energy band gap of 2.34 eV was determined, assuming an indirect band gap material. mdpi.com The good agreement between the PBE+U calculated band gap (with an appropriate U value) and the experimental value underscores the importance of including the Hubbard correction for an accurate description of copper pyrophosphate's electronic properties. mdpi.comnih.gov

Contributions to the Density of States

The Partial Density of States (PDOS) provides a detailed breakdown of the contributions of different atomic orbitals to the total electronic density of states. mdpi.comstackexchange.com In copper pyrophosphate, the states near the Fermi level, which are crucial for its electronic and magnetic properties, are primarily composed of Cu-3d and O-2p states. mdpi.com

Magnetic Behavior: Ordering and Moments

The magnetic properties of copper pyrophosphate are a direct consequence of the unpaired electrons in the d-orbitals of the copper ions. mdpi.com Theoretical calculations have been pivotal in determining the preferred magnetic ordering and the magnitude of the magnetic moments within the crystal structure.

The Stability of Antiferromagnetic Ordering

To determine the most stable magnetic configuration, the total energies of ferromagnetic (FM) and antiferromagnetic (AFM) spin arrangements are calculated. mdpi.com For copper pyrophosphate dihydrate, calculations have consistently shown that the antiferromagnetic state is energetically more favorable than the ferromagnetic state. mdpi.com Total energy analysis as a function of the unit cell volume reveals that the AFM state is lower in energy by approximately 51.57 meV compared to the FM state. mdpi.com Consequently, most theoretical investigations of the electronic and magnetic properties are performed assuming the more stable AFM configuration. mdpi.com This preference for antiferromagnetic coupling has also been observed in other copper-containing phosphate (B84403) compounds. acs.orgresearchgate.net

Calculating and Verifying Magnetic Moments

The magnetic moments in copper pyrophosphate primarily originate from the Cu ions, with a smaller contribution from the O ions. mdpi.com The choice of computational method significantly influences the calculated magnetic moments. The standard PBE method, for instance, calculates a total magnetic moment of 6.91 μB for the copper pyrophosphate compound. mdpi.com

The inclusion of the Hubbard-U correction in the PBE+U method leads to a more refined prediction of the magnetic moments. mdpi.com The PBE+U functional generally predicts a larger magnetic moment because the Hubbard formalism reduces the delocalization error between the Cu-3d and O-2p states that is present in the PBE method. mdpi.com As the value of U increases, the calculated magnetic moment on the Cu ion also increases, changing from 5.45 μB to 6.85 μB, while the magnetic moment on the O ion shows a decreasing trend. mdpi.com The total magnetization of the material also increases with the value of U. mdpi.com These calculated magnetic moments, particularly those from the more accurate PBE+U method, provide valuable theoretical benchmarks that can be compared with experimental measurements, although direct experimental verification for copper pyrophosphate itself is not extensively detailed in the provided search results.

Impact of Oxygen Vacancy Defects on Electronic and Magnetic Characteristics

Oxygen vacancy defects have a significant impact on the electronic and magnetic properties of copper pyrophosphate. The introduction of these defects can alter the material's energy gap and magnetic ordering. The stability of the copper pyrophosphate structure is dependent on the chemical potential range of oxygen.

The formation of an oxygen vacancy results in a slight displacement of the neighboring copper atom by approximately 0.08 Å away from the vacancy. Theoretical calculations have determined the formation energies for different types of oxygen vacancies to be -3.21 eV, -3.07 eV, and -2.89 eV.

In its perfect, defect-free state, copper pyrophosphate with compensated spin polarization behaves as a semiconductor with an antiferromagnetic (AFM) ordering. The presence of oxygen vacancies can modulate the energy gap of this semiconductor material. Studies have shown that the creation of oxygen vacancies introduces localized states within the band gap, which can affect the electronic transitions and, consequently, the material's optical and electronic properties.

Coordination Chemistry and Complexation Behavior of Copper Pyrophosphate

Solution-Phase Complex Formation

In aqueous solutions, copper(II) ions and pyrophosphate ligands engage in complex equilibria that are highly dependent on factors such as pH and the relative concentrations of the metal and ligand.

Pyrophosphate is an effective ligand for forming stable complexes with Cu(II) in neutral and alkaline aqueous solutions. acs.org The stability of these complexes is a critical factor in various applications, including electroplating. atamanchemicals.comnmfrc.org The formation of these complexes is an equilibrium process, and the stability constant (K) provides a measure of the strength of the interaction between the copper ion and the pyrophosphate ligand. issr.edu.khwikipedia.org A high stability constant indicates that the complex is favored over the free aquated copper ion. issr.edu.kh

In the pH range of 7 to 10, the predominant species is a Cu(II) complex containing two pyrophosphate ligands. acs.org Spectroscopic studies, including ³¹P and ¹H NMR, have indicated that the complex in this pH range is [Cu(P₂O₇)₂(H₂O)₂]⁶⁻. acs.org In this complex, the pyrophosphate ligand likely acts as a bidentate chelate, with each phosphorus atom maintaining a tetrahedral geometry, resulting in a six-coordinate copper(II) center. acs.org The stability of copper complexes can be influenced by the introduction of substituents on the ligands, which can cause steric hindrance and affect the stability constants. psu.edu

| Complex | log K | Conditions | Reference |

|---|---|---|---|

| [Cu(P₂O₇)]²⁻ | - | - | - |

| [Cu(P₂O₇)₂]⁶⁻ | - | pH 7-10 | acs.org |

The speciation of copper(II) pyrophosphate complexes in solution is highly sensitive to pH. nih.govnih.govresearchgate.net At lower pH values (around 4-8), the formation of di- or polymeric copper(II) complexes tends to dominate. nih.govnih.govresearchgate.net As the pH increases into the alkaline range, mononuclear complexes become more significant. nih.govnih.govresearchgate.net

The distribution of different Cu(II) species, such as Cu²⁺, Cu(OH)⁺, and Cu(OH)₂, is heavily influenced by the pH of the solution. researchgate.net In natural waters and wastewater, which typically have a pH below 7, the predominant copper species is often the free Cu²⁺ ion. researchgate.net

Ligand exchange reactions are a fundamental aspect of the coordination chemistry of copper(II) complexes. youtube.com These reactions involve the replacement of one or more ligands in the coordination sphere of the copper ion with other ligands. youtube.com The formation of a more stable complex is the driving force for such exchanges. youtube.com

Protonation of the pyrophosphate ligand can also influence the complexation behavior. The different protonated forms of pyrophosphate (H₄P₂O₇, H₃P₂O₇⁻, H₂P₂O₇²⁻, HP₂O₇³⁻, and P₂O₇⁴⁻) will have varying affinities for the copper(II) ion, leading to a distribution of complexes that changes with pH.

In systems containing other ligands, such as those with phosphate (B84403) groups, the coordination of copper(II) can involve a competition between the different available binding sites. mdpi.com At lower pH, copper(II) ions may be complexed primarily by phosphate groups. mdpi.com As the pH increases, deprotonation of coordinated amide groups can occur, leading to a change from oxygen-based to nitrogen-based coordination. psu.edu

Solid-State Coordination Complexes

In the solid state, copper pyrophosphate forms a variety of coordination complexes, often featuring dinuclear or polynuclear structures. The inclusion of ancillary ligands further expands the structural diversity of these compounds.

Many solid-state copper(II) pyrophosphate complexes exhibit dinuclear or higher nuclearity structures. acs.orgacs.orgnih.govmaterials-science.inforesearchgate.netnih.govnih.gov In these structures, the pyrophosphate ligand often acts as a bridging ligand, connecting two or more copper centers. acs.orgacs.orgnih.govmaterials-science.info The pyrophosphate group can adopt a bis-bidentate coordination mode, forming six-membered chelate rings. acs.org

An example is the dinuclear complex {[(bipy)Cu(H₂O)]₂(μ-P₂O₇)}, where the pyrophosphate ligand bridges two copper(II) ions. acs.org The copper atoms in this complex have a distorted square pyramidal geometry. acs.org The distance between the two copper centers in such dinuclear units can be significant, for instance, 4.646 Å in one reported structure. acs.org The formation of polymeric structures is also possible, as seen in {[Cu₂(phenam)₂(P₂O₇)]₂·25H₂O}n, which is a two-dimensional polymer. acs.orgnih.govmaterials-science.info

| Compound | Structural Feature | Cu...Cu Distance (Å) | Reference |

|---|---|---|---|

| {[(bipy)Cu(H₂O)]₂(μ-P₂O₇)} | Dinuclear | 4.646 | acs.org |

| {[Cu(bipy)(cis-H₂P₂O₇)]₂}·3H₂O | Dinuclear | - | acs.orgnih.govmaterials-science.info |

| {[Cu(phen)(H₂O)]₄(HP₂O₇)₂}²⁺ | Tetranuclear | - | acs.orgnih.govmaterials-science.info |

| {[Cu₂(phenam)₂(P₂O₇)]₂·25H₂O}n | 2D Polymer | - | acs.orgnih.govmaterials-science.info |

For example, the reaction of copper(II) nitrate (B79036) with sodium pyrophosphate in the presence of bipy, phen, or a phenanthroline derivative can yield dinuclear, tetranuclear, or polymeric structures. acs.orgnih.govmaterials-science.info The specific outcome is dependent on the reaction conditions, including pH. acs.orgnih.govmaterials-science.info

Bipyridine: Complexes such as {[Cu(bipy)(cis-H₂P₂O₇)]₂}·3H₂O and its solvent-free pseudo-polymorph have been synthesized and structurally characterized. acs.orgnih.govmaterials-science.info In these dinuclear complexes, the bipyridine ligand coordinates to the copper center. acs.orgnih.govmaterials-science.info

Phenanthroline: The use of phenanthroline can lead to tetranuclear complexes like {[Cu(phen)(H₂O)]₄(HP₂O₇)₂}(ClO₄)₂·4H₂O. acs.orgnih.govmaterials-science.info In this structure, the pyrophosphate ligands bridge the copper centers in a unique quasi-flat arrangement. acs.orgnih.govmaterials-science.info Copper(II) complexes with phenanthroline have been extensively studied for their potential biological applications. mdpi.comnih.govnih.govmdpi.com

Terpyridine: Terpyridine and its derivatives are also employed as ancillary ligands in copper(II) chemistry. nih.govacs.orgnih.govlookchem.comrsc.org These ligands can enhance the stability of the resulting complexes. nih.gov The coordination of terpyridine to a Cu(II) ion typically involves the three nitrogen atoms of the terpy framework, forming two fused five-membered chelate rings. nih.govacs.org

The coordination geometry around the copper(II) ion in these mixed-ligand complexes is often distorted square pyramidal or trigonal bipyramidal. acs.orgnih.govnih.gov The ancillary ligands play a crucial role in determining the final structure and can also influence the magnetic properties of the complexes. For instance, a ferromagnetic coupling was observed for the first time in a pyrophosphate complex in the case of {[Cu(bipy)(cis-H₂P₂O₇)]₂}·3H₂O. acs.orgnih.gov

Intermolecular Interactions in Supramolecular Assembly (e.g., O-H-O and π-π stacking)

The formation of extensive supramolecular architectures in copper pyrophosphate complexes is significantly influenced by noncovalent interactions, including hydrogen bonding and π-π stacking. mdpi.comresearchgate.net These interactions dictate the assembly of individual complex units into higher-dimensional structures.

Hydrogen bonding, particularly O-H-O interactions, plays a critical role in linking complex units. In some structures, coordinated water molecules and hydroxyl groups on ligands form strong networks of intramolecular and intermolecular hydrogen bonds. For example, in a dinuclear copper(II) complex, hydrogen bonds with dimensions of 2.739 Å, 2.885 Å, 2.788 Å, and 2.737 Å involving coordinated ethanol (B145695) hydroxyl groups and water molecules create 2D sheets, which are further cross-linked into a 3D supramolecular structure. mdpi.com Similarly, in other complexes, uncoordinated and coordinated protonated groups can form H-bonding networks with bond lengths ranging from 2.511 to 3.000 Å, generating fascinating 3D structures from 2D sheets. mdpi.com

π-π stacking is another crucial interaction, especially in complexes containing aromatic ligands like 2,2′-bipyridine (bipy) or 1,10-phenanthroline (B135089) (phen). These interactions occur between the aromatic rings of the ligands on adjacent complex units, contributing to the stability and dimensionality of the supramolecular assembly. osti.gov The interplay of these weak, non-bonding forces is fundamental in guiding the self-assembly of complex and functional materials from simple building blocks. mdpi.comresearchgate.netfrontiersin.org For instance, the combination of hydrogen bonding, π-π stacking, and metal-ligand interactions can lead to the spontaneous and efficient formation of large supramolecular assemblies in a single pot. mdpi.com

Hydrolysis of Pyrophosphate Moiety within Complexes

The pyrophosphate (P₂O₇⁴⁻) anion within copper complexes can undergo hydrolysis, a process where water cleaves the P-O-P bond. This reaction is influenced by factors such as pH and temperature. pmdchemicals.co.uknmfrc.org In industrial applications like copper pyrophosphate plating, an increase in temperature or a decrease in pH can accelerate the hydrolysis of pyrophosphate into orthophosphate (PO₄³⁻). pmdchemicals.co.uknmfrc.org When the concentration of orthophosphate becomes too high (e.g., reaching 100 grams per liter in plating baths), it can negatively affect the process, necessitating dilution or replacement of the solution. nmfrc.org

In synthetic coordination chemistry, the hydrolysis of phosphate esters promoted by copper complexes can lead to the in-situ formation and self-assembly of novel pyrophosphate-bridged structures. A notable example is the facile hydrolysis of a phosphodiester, bis(p-nitrophenyl)phosphate (BNPP), by a dicopper bis(μ-hydroxo) complex. rsc.orgmdpi.com This reaction resulted in the isolation of the first hexanuclear copper(II) pyrophosphate complex, Cu₆(L)₆(μ₆-P₂O₇)(H₂O)₂₄·10H₂O, where 'L' is a biphenyl (B1667301) appended N-bidentate ligand. rsc.orgresearchgate.net In this unique structure, the six copper atoms are arranged in a near-octahedral fashion, linked by a single pyrophosphate anion acting as a bis-tridentate ligand. rsc.org The rate of this hydrolysis was significantly enhanced, showing a 10⁵-fold increase compared to the uncatalyzed reaction. rsc.org

Studies on various copper(II) complexes have demonstrated their ability to mediate the hydrolysis of phosphate ester bonds, acting as artificial nucleases. mdpi.comresearchgate.net The efficiency of this catalytic hydrolysis can be influenced by the structure of the coordinating ligands. mdpi.com

Mixed-Metal Pyrophosphate Systems

Mixed-metal pyrophosphates incorporating copper with other metals like calcium, nickel, or iron exhibit unique structural and physical properties. These materials are synthesized for various applications, from biomaterials to magnetic and catalytic systems.

Co-doping of calcium phosphate materials with copper and other ions like strontium is an area of active research for creating multifunctional bone implant materials. nih.gov While much of the research focuses on orthophosphates like β-tricalcium phosphate (β-TCP), the principles extend to pyrophosphate systems. nih.govnih.gov The synthesis of these materials often involves high-temperature solid-phase reactions using precursors like CaHPO₄·2H₂O, CaCO₃, and CuO. nih.gov The incorporation of Cu²⁺ ions into the calcium phosphate lattice is intended to impart antibacterial properties. nih.govnih.gov For instance, Ca₂P₂O₇ is a known biomaterial, and its properties can be modified by doping. wikipedia.orgresearchgate.net The release of copper ions from these materials can be tailored by controlling the synthesis conditions, which affects the location of the copper atoms in the crystal structure. nih.gov

A solid solution of copper-nickel pyrophosphate, Cu₂₋ₓNiₓP₂O₇ (where 0 ≤ x ≤ 2), has been synthesized and characterized. researchgate.net X-ray diffraction studies revealed that for compositions where 0.04 ≤ x ≤ 1.75, the material is isomorphous with the high-temperature forms of β-Cu₂P₂O₇ and β-Ni₂P₂O₇. researchgate.net The magnetic properties of this solid solution were found to vary with the nickel content. Measurements between 5.2 K and 300 K showed that antiferromagnetic interactions between the metal ions weaken as Ni²⁺ is substituted for Cu²⁺ in the crystal lattice. researchgate.net Cupronickel (CuNi) alloys are well-known for their resistance to corrosion, and incorporating this combination into pyrophosphate structures is of interest for creating new functional materials. wikipedia.org Nickel pyrophosphate itself has been explored as a catalyst, for example, for the oxygen evolution reaction when combined with graphene nanoribbons. rsc.org

Table 1: Magnetic Properties of Cu₂₋ₓNiₓP₂O₇ Solid Solutions

| Composition (x in Cu₂₋ₓNiₓP₂O₇) | Dominant Magnetic Interaction | Observation |

|---|---|---|

| 0 (Pure β-Cu₂P₂O₇) | Antiferromagnetic | Strongest antiferromagnetic coupling in the series. |

| 0.25 - 1.75 | Antiferromagnetic | The strength of the antiferromagnetic interaction decreases as the concentration of Nickel (x) increases. researchgate.net |

| 2 (Pure β-Ni₂P₂O₇) | Antiferromagnetic | Weaker antiferromagnetic coupling compared to pure copper pyrophosphate. |

The binary copper-iron pyrophosphate, CuFeP₂O₇, has been synthesized via a one-step thermal method at 500°C using copper carbonate, iron metal, and phosphoric acid. researchgate.net Structural analysis confirmed the formation of a pure monoclinic phase. researchgate.net This material exhibits interesting magnetic properties, showing ferromagnetic behavior at room temperature with a specific magnetization value of 1.57 emu/g. researchgate.net The interaction between copper and iron is biologically crucial and chemically complex. nih.govnih.govmedicationsandnutrition.com In biological systems, copper-containing proteins like hephaestin and ceruloplasmin are essential for iron transport and metabolism. medicationsandnutrition.com This inherent relationship suggests that mixed copper-iron phosphates and pyrophosphates could have applications in catalysis and as functional materials where the interplay between the two metals is beneficial. researchgate.netnih.gov

Theoretical and Computational Methodologies in Copper Pyrophosphate Research

Ab Initio and Density Functional Theory (DFT) for Structural Optimization and Properties

First-principle calculations, particularly those based on Density Functional Theory (DFT), are fundamental in the theoretical investigation of copper pyrophosphate. These methods are used to determine the optimized crystal structure, and to predict its electronic and magnetic properties.

Research into copper pyrophosphate dihydrate (CuPPD) has utilized DFT with the generalized gradient approximation (GGA) for the exchange-correlation functional. However, it has been noted that the standard GGA method is insufficient for accurately predicting the electronic energy band gap of CuPPD crystals. To overcome the limitations of standard DFT in describing strongly correlated systems, an on-site Coulomb self-interaction term (the Hubbard U) is often added to the calculations (DFT+U). This approach has been shown to be effective in minimizing the underestimation of the semiconductor band gap, a known deficiency of DFT calculations.

In one study, the elementary cell of nanocrystalline copper pyrophosphate was modeled based on experimental data for lattice parameters and atomic positions. The crystal structure was then optimized using the Vienna Ab initio Simulation Package (VASP) software, employing both DFT and DFT+U methods. The study considered both ferromagnetic (FM) and antiferromagnetic (AFM) spin orderings to determine the ground state. The results indicated that the structural parameters calculated with an AFM order showed better consistency with experimental data.

| Method | Property | Value | Reference |

|---|---|---|---|

| DFT (PBE) | Indirect Band Gap | 0.59 eV and 3.92 eV | |

| DFT+U (PBE+U, U=4.64 eV) | Indirect Band Gap | 2.34 eV | |

| Experimental (UV-VIS) | Optical Energy Band Gap | 2.34 eV | |

| DFT+U | Energy Band Gap (optimized AFM structure) | 2.85 eV |

Lattice Dynamics and Phonon Dispersion Calculations

Lattice dynamics and phonon dispersion calculations are crucial for understanding the vibrational properties of crystalline materials, which are linked to their thermal and mechanical stability. For copper pyrophosphate, these calculations provide insight into its structural and dynamic characteristics.

Theoretical studies have applied density functional theory and lattice dynamics calculations to investigate the Cu₂P₂O₇ crystal. By using software such as Phonon, researchers can compute the phonon dispersion curves and the phonon density of states. The results of these numerical calculations can then be compared with experimental measurements, such as Raman scattering, to validate the theoretical model. For instance, the calculated phonon spectra for copper pyrophosphate have shown good agreement with experimental Raman data.

In related copper-phosphorus compounds like copper diphosphide (CuP₂), DFT calculations have been used to generate phonon dispersion diagrams along high-symmetry directions. These diagrams reveal distinct frequency regions dominated by vibrations of different atoms (e.g., Cu-related vibrations at low frequencies and P-related vibrations at high frequencies) and can identify phonon gaps. This type of detailed analysis, while demonstrated for CuP₂, is analogous to the methodologies applied to understand the lattice dynamics of copper pyrophosphate.

| Frequency Region | Dominant Vibrational Mode | Reference |

|---|---|---|

| <140 cm⁻¹ | Cu-related vibrations | |

| 140–240 cm⁻¹ and 260–320 cm⁻¹ | Mixed Cu- and P-related vibrations | |

| 400–500 cm⁻¹ | P-related vibrations |

Computational Modeling of Electronic and Magnetic Interactions

Computational models are essential for exploring the intricate electronic and magnetic interactions within copper pyrophosphate. Spin-polarized DFT calculations have revealed that nanocrystalline copper pyrophosphate exhibits semiconductor-like characteristics. The analysis of the electronic band structure shows that the highest valence band is primarily composed of hybridized Cu-3d and O-2p states.

The DFT+U method is particularly important for accurately describing the magnetic properties. The Hubbard U correction helps to reduce the delocalization error between the Cu-3d and O-2p states that can occur in standard PBE calculations. This leads to a more accurate prediction of magnetic moments. For example, calculations have shown that the total magnetic moment in copper pyrophosphate originates mainly from the copper ions, with a smaller contribution from the oxygen ions. The application of the PBE+U functional resulted in significant changes in the calculated magnetic properties compared to the standard PBE method.

Studies have calculated the total magnetic moment of the copper pyrophosphate compound to be 6.91 μB using the PBE method. When the PBE+U method is applied, the magnetic moment on the Cu ion changes significantly. For the optimized antiferromagnetic structure of copper pyrophosphate, the calculated magnetic moment on the copper atom was found to be 0.84 µB.

| Method | Property | Value | Reference |

|---|---|---|---|

| PBE | Total Magnetic Moment per cell | 6.91 μB | |

| PBE+U | Magnetic Moment on Cu ion | Changes from 5.45 μB to 6.85 μB with U value | |

| PBE+U | Magnetic Moment on O ion | Decreases from 0.48 μB to 0.20 μB with U value |

Applications of Copper Pyrophosphate in Advanced Materials Science

Nanomaterials and Quantum Dots

The fabrication of materials at the nanoscale reveals novel properties not present in their bulk counterparts. Copper pyrophosphate is at the forefront of this research, particularly in the synthesis of nanocrystals that function as quantum dots (QDs), which are semiconductor particles only a few nanometres in size. mdpi.comwikipedia.org

Recent research has confirmed the semiconducting nature of copper pyrophosphate nanocrystals, a key prerequisite for their use in electronic and optoelectronic devices. mdpi.comresearchgate.net Investigations into the structural, electronic, and magnetic properties of copper pyrophosphate dihydrate (CuPPD) have been conducted using first-principle calculations based on density functional theory (DFT). researchgate.netmdpi.comnih.gov While initial calculations did not perfectly predict the electronic energy band gap (Eg), the application of a Hubbard correction (PBE+U) for copper and oxygen atomic orbitals yielded results consistent with experimental measurements. researchgate.netmdpi.comnih.gov

Experimental validation was achieved by measuring the band gap of CuPPD nanocrystals situated within mesoporous silica (B1680970) using ultraviolet-visible (UV-VIS) spectroscopy. researchgate.netnih.gov The results identified the semiconductor character of the CuPPD crystal, with an experimentally determined energy gap of 2.34 eV. researchgate.netmdpi.comnih.gov This semiconducting property is fundamental to its potential use as a functional component in nanomaterials. researchgate.netmdpi.com The density of states (DOS) diagram, determined through DFT calculations, further supports the semiconducting-like properties of the material. mdpi.com

Table 1: Electronic Band Gap (Eg) of Copper Pyrophosphate Dihydrate (CuPPD)

| Method | Value (eV) | Source |

|---|---|---|

| Experimental (UV-VIS Spectroscopy) | 2.34 | researchgate.netmdpi.comnih.gov |

| Theoretical (DFT with PBE+U) | 2.34 | researchgate.netmdpi.comnih.gov |

A novel approach for creating copper pyrophosphate quantum dots involves using a mesoporous silica matrix, specifically SBA-15, as a nanoreactor. mdpi.comresearchgate.netnih.gov This method allows for the synthesis of nanocomposites where copper pyrophosphate nanocrystals are formed directly inside the silica channels. mdpi.comnih.gov The silica matrix provides a stable and spatially confining environment for the nanocrystals, which have a size below 5 nm (approaching 3 nm). mdpi.com

The synthesis procedure treats the silica channels as nanoreactors where the nanocrystals are created through the thermal decomposition of internal functional units. mdpi.comnih.gov This technique helps ensure a homogenous distribution of the nano-objects within the matrix, overcoming a common challenge in nanocomposite fabrication. mdpi.com The resulting nanocomposite, containing an array of semiconducting copper pyrophosphate nanocrystals, can be considered a layout of semiconducting quantum dots (SQDs). mdpi.comresearchgate.net

The unique properties of copper pyrophosphate nanocrystals confined within a porous silica matrix open up significant potential for applications in nanophotonics and quantum computing. mdpi.comresearchgate.net Nanophotonics, the study of the behavior of light on the nanometer scale, can leverage the semiconducting nature and the small crystal size of copper pyrophosphate, as these are critical parameters affecting the optical response of a material. mdpi.com

The established semiconducting character of these nanocrystals raises the prospect of their use as a key component in materials designed for quantum dots. researchgate.netmdpi.comnih.gov Materials with such properties have great applicative potential in photonics and quantum computations. mdpi.com The ability to create an ordered layout of these quantum dots within the silica matrix is a crucial step toward fabricating functional devices for these advanced technological fields. mdpi.comresearchgate.net

Functional Pigments and Optical Applications

Beyond nanoelectronics, copper pyrophosphate exhibits distinct optical properties that make it suitable for use in functional pigments and other optical applications.

Copper pyrophosphate has been identified as an effective near-infrared (NIR) absorbing material. google.com A patented near-infrared-absorption white material utilizes copper pyrophosphate (Cu₂P₂O₇ or its hydrated form). google.com This material is designed to have a high brightness value (CIE L* of 90 or more) in the visible spectrum, meaning it appears white, while strongly absorbing light in the near-infrared region. google.com

This characteristic is highly valuable for applications where NIR absorption is needed without introducing color, such as in specialized inks, coatings, paints, and plastics. google.com Other copper phosphate (B84403) compounds, like copper hydroxy phosphate, also show strong NIR absorption, and studies on their thermal treatment have shown that calcination at higher temperatures (550–750°C) results in darker colors but stronger NIR absorbing ability. researchgate.netias.ac.in

The optical and dielectric properties of copper pyrophosphate are intrinsically linked to its crystal structure. Studies on binary metal pyrophosphates, such as those combining copper and zinc (Cu(₂₋ₓ)ZnₓP₂O₇) or copper and calcium (Ca₂₋ₓCuₓP₂O₇), reveal how changes in composition affect these properties. rsc.orgnih.gov

In the Cu(₂₋ₓ)ZnₓP₂O₇ system, the color of the samples is a greenish hue, which changes as the proportion of zinc increases. rsc.org The CIE chromaticity coordinates shift, corresponding to a change in the visible wavelength. rsc.org The dielectric constant (εr) also shows a slight decrease as the copper is replaced by zinc. rsc.org These changes in both optical and dielectric properties are attributed to alterations in the crystal structure, specifically within the P₂O₇⁴⁻ cluster and the octahedral M–O₆ site. rsc.org

Similarly, for Ca₂₋ₓCuₓP₂O₇ compounds, the crystal structure changes depending on the copper content, moving from a tetragonal system for pure calcium pyrophosphate to a monoclinic system for compounds containing copper. nih.govresearchgate.net The color also shifts from blue-green to bluish-green and finally to a yellowish-green for pure copper pyrophosphate. nih.govresearchgate.net The dielectric constant of the binary metal pyrophosphates was found to be lower than that of the single metal pyrophosphates. nih.govresearchgate.net This research demonstrates a clear correlation between the material's crystal structure (specifically the P-O-P bond angle and distortion in the M-O₆ octahedra), its chromaticity (color), and its dielectric properties. nih.gov

Table 2: Properties of Calcium Copper Pyrophosphates (Ca₂₋ₓCuₓP₂O₇)

| Compound | Crystal System | Color Tone |

|---|---|---|

| β-Ca₂P₂O₇ | Tetragonal | - |

| CaCuP₂O₇ | Monoclinic | Blue-green to Bluish-green |

| α-Cu₂P₂O₇ | Monoclinic | Yellowish-green |

Source: nih.govresearchgate.net

Electrochemical Material Science

The application of pyrophosphoric acid, copper salt—commonly known as copper pyrophosphate—in electrochemical material science is multifaceted, ranging from energy storage solutions to advanced electroplating techniques and sustainable recovery processes. Its unique properties make it a valuable compound in the development of high-performance and environmentally conscious electrochemical systems.

Electrolyte Components for Energy Storage (e.g., Li-ion Batteries)

Copper pyrophosphate plays a significant role in the fabrication of components for energy storage devices, particularly in the context of lithium-ion batteries. While not typically used as a primary electrolyte salt itself, it is integral to processes that create advanced electrodes and current collectors. The use of pyrophosphate-based electroplating solutions is a key method for producing tin-copper alloy negative electrode materials for lithium-ion batteries. google.com This non-cyanide electroplating process is noted for being less polluting and lower in cost, yielding materials with high initial capacity and good cycle performance. google.com

Electroplating Film Properties and Stress Reduction

Copper pyrophosphate is widely used in electroplating to produce copper films with specific, desirable properties. The pyrophosphate plating bath is known for its stability, the fine crystalline structure of the coating it produces, and better dispersion and coverage than acidic copper plating baths. atamanchemicals.com An environmentally friendly alternative to traditional cyanide baths, it demonstrates good adhesion and coverage, especially when plating on challenging substrates like magnesium alloys. researchgate.net

A critical aspect of electroplated films, particularly in the semiconductor and microelectronics industry, is internal stress. High stress can lead to defects, film cracking, or warping of the substrate. umicore.com Using specialized additives in the electroplating bath can modify the grain structure of the deposited copper, which helps in producing low-stress or "stressless" films. umicore.com This reduction in stress minimizes the coefficient of thermal expansion (CTE) mismatch between the copper film and the wafer, which is crucial for reliability. umicore.com Research has shown that adding certain inorganic additives, such as ammonium (B1175870) nitrate (B79036), to a pyrophosphate copper plating solution can significantly improve the film's properties. For instance, it can reduce surface roughness and maintain tensile strength over time, which might otherwise decrease due to aging. koreascience.kr

Below is a table summarizing research findings on the properties of films from pyrophosphate baths.

| Feature | Observation | Source(s) |

| Coating Quality | Produces a meticulous crystalline coating with good dispersion ability. | atamanchemicals.com |

| Adhesion | Provides good adhesion and uniform coverage on various substrates. | researchgate.net |

| Stress | Use of specific additives can produce low-stress films, reducing wafer warpage. | umicore.comresearchgate.net |

| Tensile Strength | Addition of ammonium nitrate to the bath helps maintain tensile strength (around 180 MPa) after aging. | koreascience.kr |

| Surface Roughness | The presence of ammonium nitrate can reduce the average surface roughness from 0.08 µm to 0.03 µm. | koreascience.kr |

| Crystallite Size | With ammonium nitrate, crystallite size remains stable between 2-30 nm. | koreascience.kr |

Recovery and Reuse of Copper Pyrophosphate from Electroplating Wastewater

The electroplating industry generates significant volumes of wastewater containing high concentrations of copper, presenting both an environmental challenge and an economic loss. nih.govbohrium.com Innovative methods have been developed for the efficient recovery and reuse of high-purity copper pyrophosphate from this wastewater. A straightforward and effective approach involves the controlled dosing of the wastewater with cupric (Cu²⁺) ions. nih.govbohrium.com This process precipitates copper pyrophosphate, which can then be harvested. nih.gov

Research has demonstrated that under optimal conditions, this method can stably maintain low residual copper concentrations in the treated water, even with varying initial concentrations in the wastewater. bohrium.com The recovered copper pyrophosphate hydrate (B1144303) (Cu₂P₂O₇·3H₂O) has been shown to be suitable for practical electroplating applications, exhibiting performance comparable to commercial-grade products. nih.govbohrium.com This on-site recovery method offers a sustainable solution that reduces the demand for natural copper resources and minimizes the generation of solid waste associated with conventional treatment methods. nih.gov A patent for a similar method describes adding a cupric ion solution until the pH reaches 6-6.5, followed by solid-liquid separation to recover the copper pyrophosphate for direct reuse in the plating bath. google.com

The optimal conditions for this recovery process have been studied, as detailed in the table below.

| Parameter | Optimal Value | Outcome | Source(s) |

| Cu/P Molar Ratio | 0.96 | Stable residual Cu concentration (22.2-27.7 mg/L). | bohrium.com |

| pH | 5.0 | Minimum residual Cu²⁺ concentration. | bohrium.com |

| Reaction Time | 5.0 minutes | Stable copper removal and precipitate formation. | bohrium.com |

Sensor Development based on Copper Pyrophosphate

The strong and specific chemical affinity between copper (II) ions and pyrophosphate (PPi) ions is the foundational principle for the development of highly sensitive and selective sensors. These sensors are designed for both general chemical analysis and complex biological monitoring.

Chemical Sensing Applications

The interaction between copper and pyrophosphate has been leveraged to create various chemosensors. mdpi.com A common strategy involves a "turn-on" or "turn-off" signaling mechanism. For example, a fluorescent probe can be designed to be "quenched" (turned off) in the presence of copper ions. rsc.org When pyrophosphate is introduced, it preferentially binds to the copper ions due to its stronger coordination ability, releasing the probe and restoring its fluorescence (turning it on). rsc.org This allows for the sensitive detection of pyrophosphate. rsc.org

Another approach uses gold nanoclusters (AuNCs) modified with copper ions (AuNCs-Cu²⁺). mdpi.com The peroxidase-like activity of this complex is inhibited by the presence of pyrophosphate, which sequesters the copper ions. This change in catalytic activity can be measured colorimetrically, forming the basis of a highly sensitive detection method for PPi. mdpi.com Dinuclear-copper(II) complexes have also been synthesized specifically to act as fluorescent sensors for pyrophosphate. researchgate.netdntb.gov.ua These systems demonstrate high selectivity for pyrophosphate over other common anions. rsc.org

Exploration in Biosensors

The principles of chemical sensing based on the copper-pyrophosphate interaction are directly transferable to the field of biosensors, where they are used to detect biologically significant molecules and monitor physiological processes. nih.gov Pyrophosphate is involved in numerous biochemical reactions, and its levels can be an indicator for certain diseases. mdpi.com

Sensors have been successfully applied to determine pyrophosphate concentrations in biological samples like human urine and serum. rsc.orgmdpi.comnih.gov For instance, a portable biosensor using a DNAzyme-Fe₃O₄ nanosystem and a simple glucometer for readout has been developed for the quantitative monitoring of both copper ions and pyrophosphate in tap water and human urine. nih.gov The detection mechanism relies on the formation of a Cu²⁺-PPi complex that triggers a signal change. nih.gov

Furthermore, these biosensors can monitor the activity of enzymes. Alkaline phosphatase (ALP), an important clinical biomarker, hydrolyzes pyrophosphate into phosphate. rsc.org A sensor system where fluorescence is first quenched by Cu²⁺ and then recovered by PPi can be used to detect ALP; the addition of the enzyme breaks down the PPi, allowing Cu²⁺ to quench the fluorescence again. rsc.org This "turn-off" mechanism enables the quantification of ALP activity. rsc.org Similar principles have been applied to detect pyrophosphatase activity and to monitor complex biological processes like the polymerase chain reaction (PCR). researchgate.net

The table below summarizes the performance of various sensors based on the copper-pyrophosphate interaction.

| Sensor Type / Principle | Target Analyte(s) | Detection Limit | Sample Matrix | Source(s) |

| Colorimetric (AuNCs-Cu²⁺) | Pyrophosphate (PPi) | 0.49 nM | Human Urine | mdpi.com |

| Fluorescent Probe | Pyrophosphate (PPi) | 2 µM (start of range) | - | rsc.org |

| Fluorescent Probe | Alkaline Phosphatase (ALP) | 10 mU/L (start of range) | Serum | rsc.org |

| DNAzyme-Fe₃O₄ Nanosystem | Pyrophosphate (PPi) | 500 nM | Human Urine | nih.gov |

| Dinuclear-Copper(II) Complex | Pyrophosphate (PPi) | 60 nM | Buffer Solution | researchgate.net |

Catalytic Roles and Mechanisms of Copper Pyrophosphate

Oxidation Reactions

Copper pyrophosphate demonstrates significant catalytic activity in several key oxidation reactions, leveraging the redox potential of its copper centers.

The direct conversion of methane (B114726) (CH₄), the primary component of natural gas, into valuable chemicals like formaldehyde (B43269) (HCHO) and methanol (B129727) (CH₃OH) is a significant challenge in catalysis. mdpi.com Copper pyrophosphate has been identified as a highly active and selective catalyst for this transformation, using molecular oxygen (O₂) as the oxidant. acs.org

Research has shown that among 37 different metal phosphate (B84403) catalysts studied, copper phosphates are the most effective for the direct oxidation of methane to formaldehyde. acs.org The catalytic performance can be substantially influenced by the choice of the copper precursor used during synthesis. For instance, copper pyrophosphate synthesized from copper nitrate (B79036) (Cu(NO₃)₂) exhibits a higher formaldehyde yield compared to that prepared from copper acetate (B1210297) (Cu(OAc)₂). acs.org

In studies using various oxidizing agents, copper-iron pyrophosphate catalysts have been effective in converting methane to both formaldehyde and methanol. isc.ac The use of nitrous oxide (N₂O) as an oxidant over a Cu/Fe ≅ 1:2 pyrophosphate catalyst resulted in the highest single-pass yield of these oxygenates (1.8%). isc.acresearchgate.net Pulse reaction studies suggest that the lattice oxygen within the catalyst structure can react directly with methane molecules to produce formaldehyde and methanol. isc.ac

Table 1: Comparison of Catalytic Performance in Direct Methane Oxidation

| Catalyst | Oxidant | Key Products | Max. Oxygenate Yield (%) | Reference |

|---|---|---|---|---|

| Cu₂P₂O₇–NO₃ | O₂ | Formaldehyde | Higher than Cu₂P₂O₇–OAc | acs.org |

| Cu/Fe≅1:2 pyrophosphate | N₂O | Formaldehyde, Methanol | 1.8 | isc.acresearchgate.net |

| Cu₃Mo₂O₉ | O₂ (with H₂O) | Formaldehyde | High Selectivity | rsc.org |

Oxygen Evolution Reaction (OER) as Pre-catalysts

The oxygen evolution reaction (OER) is a critical process in electrochemical energy storage and conversion technologies like water electrolyzers and metal-air batteries. nih.govrsc.org Efficient OER requires catalysts to lower the high overpotential associated with the reaction. nih.gov Transition metal phosphides, including copper-containing phosphides, have emerged as a promising class of OER pre-catalysts. nih.govrsc.org

During the OER process in alkaline media, bimetallic phosphides such as Co-Cu-P nanosheets undergo surface transformation. The surface rapidly converts into a hydroxide (B78521) layer, which serves as the true active site for the OER, while the underlying phosphide (B1233454) material maintains structural integrity and ensures high conductivity. researchgate.net This synergistic effect between the different metal cations and the in-situ generated active layer contributes to excellent OER performance. researchgate.net For example, Co-Cu-P nanosheets on nickel foam deliver a current density of 10 mA cm⁻² at a low overpotential of 240 mV in an alkaline medium. researchgate.net The existence of multiple oxidation states for copper, from Cu(0) to Cu(III), makes it a promising electrocatalyst, with Cu(III) being identified as the active species for OER. researchgate.net

Copper pyrophosphate is an effective catalyst for the degradation of various organic pollutants in wastewater through advanced oxidation processes (AOPs). patsnap.com It can catalyze the decomposition of hydrogen peroxide (H₂O₂) to generate highly reactive species that break down persistent organic molecules like phenol, methyl orange, and rhodamine B. patsnap.com

The photocatalytic activity of copper-based materials is also significant. For instance, a copper(II) metal-organic framework, Cu₃(BTC)₂, demonstrated enhanced photocatalytic degradation of Rhodamine B under visible light. researchgate.net Similarly, copper-substituted tungstophosphate has been shown to completely degrade Rhodamine B within 80 minutes under visible light irradiation. ciac.jl.cn The degradation mechanism for dyes like Rhodamine B and methyl orange can vary depending on the photocatalyst system, involving processes such as direct hole oxidation or reactions initiated by photogenerated electrons. nih.gov

Copper pyrophosphate acts as an efficient heterogeneous Fenton-like catalyst. patsnap.com In contrast to the classical Fenton reaction which uses iron salts and is most effective at acidic pH, copper-based catalysts can retain high efficiency over a broader pH range. researchgate.net The Fenton-like process involves the catalytic decomposition of hydrogen peroxide by the copper pyrophosphate to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH). nih.govresearchgate.net

These radicals are responsible for the oxidative degradation of pollutants. nih.govresearchgate.net Studies on the degradation of the antibiotic ciprofloxacin (B1669076) found that copper(II) phosphate exhibited a degradation rate approximately seven times higher than commercial copper oxide (CuO) in a Fenton-like process. nih.govresearchgate.net The catalytic activity can be further enhanced by visible light, creating a photo-assisted Fenton-like system. nih.govresearchgate.net In such systems, copper(I) species reacting with H₂O₂ can lead to the generation of hydroxyl radicals, which then attack the organic substrate. nih.gov